molecular formula C16H18F3N3O2 B3807451 5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B3807451
M. Wt: 341.33 g/mol
InChI Key: WZPHZDSSMPKPNE-UHFFFAOYSA-N
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Description

5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl-substituted phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The trifluoromethyl-substituted phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein binding sites, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, aiding in its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Oxadiazole Derivatives: Compounds such as 3,5-diphenyl-1,2,4-oxadiazole share the oxadiazole ring structure.

    Trifluoromethyl-Substituted Compounds: Compounds like 4-(trifluoromethyl)aniline share the trifluoromethyl-substituted phenyl group.

Uniqueness

The uniqueness of 5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its combination of these three distinct structural features, which confer unique chemical and biological properties .

Properties

IUPAC Name

5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-23-10-11-6-7-22(8-11)9-14-20-15(21-24-14)12-2-4-13(5-3-12)16(17,18)19/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPHZDSSMPKPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

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